(Z)-6-(2-Formyl-5-oxopyrrolidin-1-yl)hex-4-enoic acid
Description
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(Z)-6-(2-formyl-5-oxopyrrolidin-1-yl)hex-4-enoic acid |
InChI |
InChI=1S/C11H15NO4/c13-8-9-5-6-10(14)12(9)7-3-1-2-4-11(15)16/h1,3,8-9H,2,4-7H2,(H,15,16)/b3-1- |
InChI Key |
YFRXGEQFRDHSKG-IWQZZHSRSA-N |
Isomeric SMILES |
C1CC(=O)N(C1C=O)C/C=C\CCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1C=O)CC=CCCC(=O)O |
Origin of Product |
United States |
Biological Activity
(Z)-6-(2-Formyl-5-oxopyrrolidin-1-yl)hex-4-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolidine moiety and a hexenoic acid backbone, which contributes to its biological activity. The molecular formula is , and it possesses several functional groups that may interact with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells through the activation of caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
The biological activity of (Z)-6-(2-Formyl-5-oxopyrrolidin-1-y)hex-4-enoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase in cancer cells, preventing them from dividing.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (Z)-6-(2-Formyl-5-oxopyrrolidin-1-y)hex-4-enoic acid:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed significant bactericidal activity, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : A paper in Cancer Letters reported that treatment with (Z)-6-(2-Formyl-5-oxopyrrolidin-1-y)hex-4-enoic acid led to a marked decrease in tumor size in xenograft models of breast cancer, supporting its use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues: (Z) vs. (E) Isomerism
The (Z)-configuration of the hex-4-enoic acid chain distinguishes this compound from its (E)-isomer. highlights analogous stereochemical distinctions in cephalosporin derivatives (e.g., compounds e and f), where (E)- and (Z)-methoxyimino groups impact antibiotic efficacy and stability . For instance:
- (E)-isomers often exhibit enhanced β-lactamase resistance but reduced membrane permeability.
- (Z)-isomers may display better solubility due to altered dipole moments.
While these observations pertain to cephalosporins, they suggest that the (Z)-configuration in the target compound could similarly influence solubility or target binding.
Pyrrolidinone Derivatives with Formyl Substituents
The 2-formyl-5-oxopyrrolidin-1-yl moiety is a key functional group. Comparisons can be drawn to:
- (2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (, compound a): This compound shares a formyl group but incorporates a leucine-derived chain and hydroxyhexadecanoic acid. The absence of a conjugated double bond in this analog may reduce reactivity compared to the target compound’s α,β-unsaturated system .
- (R)-2,5-Dimethyl-2-(4-methylphenylsulfonamide)hex-4-enoic acid tert-butyl ester (): This tert-butyl-protected analog lacks the formyl group but includes a sulfonamide substituent, which enhances crystallinity and stability during synthesis .
Unsaturated Carboxylic Acid Chains
The hex-4-enoic acid chain is structurally analogous to intermediates in and , such as (R)-2,5-dimethylhex-4-enoic acid tert-butyl ester. Key differences include:
The free carboxylic acid in the target compound increases hydrophilicity compared to the tert-butyl ester analog, which is designed for intermediate isolation .
Heterocyclic and Functional Group Diversity
describes compounds with epoxy and fluorophenyl groups (e.g., 4-{6-(4-Fluorophenyl)-7,8-epoxy...} ), which diverge significantly from the target compound. However, the presence of polar groups (e.g., hydroxy, carbamoyl) in these analogs underscores the importance of functional groups in modulating solubility and target affinity .
Preparation Methods
Lactam Formation and Functionalization
- The pyrrolidinone ring is typically constructed via cyclization of glutamic acid derivatives or related amino acid lactones, which provide the core γ-lactam scaffold.
- A key intermediate often used is (S,4S)-4-hydroxyglutamic acid lactone , which allows stereoselective introduction of the lactam ring and subsequent functionalization.
- The formyl group at position 2 of the pyrrolidinone ring can be introduced by selective oxidation of a methyl or hydroxymethyl precursor or by formylation reactions under controlled conditions.
Introduction of the Hex-4-enoic Acid Side Chain
- The hex-4-enoic acid side chain is introduced via N-alkylation of the lactam nitrogen with an appropriate haloalkenoic acid derivative or its protected form.
- Maintaining the (Z)-configuration of the double bond during alkylation is critical; thus, mild bases and low temperatures are employed to avoid isomerization.
- Protecting groups may be used on the acid functionality during alkylation to prevent side reactions.
Detailed Preparation Methods
Stepwise Synthesis Approach
Alternative Synthetic Routes
- Some patents describe difluorolactam derivatives with similar pyrrolidinone cores, synthesized via fluorination and selective functional group transformations, which may be adapted for the target compound.
- Maillard-type condensations have been employed in related pyrrole alkaloid syntheses to construct pyrrolic scaffolds, which could inspire alternative routes for the formylpyrrolidinone moiety.
Research Findings and Optimization
- Stereoselectivity is enhanced by crystallization-induced diastereomer transformation (CIDT), allowing selective isolation of desired stereoisomers during intermediate stages.
- The use of mild oxidants and controlled reaction times prevents degradation of the formyl group and lactam ring.
- Alkylation reactions are optimized to avoid double bond isomerization , which is critical for maintaining the (Z)-configuration essential for biological activity.
- Purification typically involves chromatographic techniques such as preparative HPLC to achieve high purity and stereochemical integrity.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions | Impact on Product |
|---|---|---|
| Lactam cyclization | Mild acid/base, 40-60°C | High stereoselectivity, ring closure |
| Formyl group introduction | PCC oxidation or Vilsmeier-Haack, 0-25°C | Selective formylation, minimal side reactions |
| Alkylation base | K2CO3 or NaHCO3, room temp | Preserves (Z)-alkene, efficient N-alkylation |
| Solvent | DMF, DMSO, or acetonitrile | Solubilizes reactants, controls reaction rate |
| Purification | Preparative HPLC or recrystallization | High purity, stereochemical integrity |
The preparation of (Z)-6-(2-Formyl-5-oxopyrrolidin-1-yl)hex-4-enoic acid involves a multi-step synthetic route focusing on the stereoselective formation of the γ-lactam ring, selective introduction of the formyl group, and careful N-alkylation with a (Z)-configured hex-4-enoic acid derivative. The process requires precise control of reaction conditions to maintain functional group integrity and stereochemistry. Advances in stereoselective synthesis techniques such as CIDT and mild oxidation methods have significantly improved yields and purity. These methods are supported by diverse patent literature and recent synthetic organic chemistry research, ensuring a robust and reproducible preparation protocol.
Q & A
Q. How can mechanistic studies differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer : CRISPR-Cas9 gene editing to knockout the putative target protein, followed by rescue experiments with overexpression constructs. Phosphoproteomics or thermal shift assays (TSA) identify off-target binding partners. Dose-response alignment across multiple assays reduces false positives .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
